molecular formula C30H44O4 B1677087 20,29-Epoxy-3-oxolupan-30,21alpha-olide CAS No. 138913-62-9

20,29-Epoxy-3-oxolupan-30,21alpha-olide

Cat. No.: B1677087
CAS No.: 138913-62-9
M. Wt: 468.7 g/mol
InChI Key: BSKDFVKLMLKTPZ-UCWNXWIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20,29-Epoxy-3-oxolupan-30,21alpha-olide (referred to hereafter as Compound 2) is a triterpenoid lactone belonging to the lupane class. It was first isolated from the stem bark of Kokoona ochracea alongside its structural analogs, ochraceolides A and C . The compound features a unique 20,29-epoxy group and a 3-oxo substituent on the lupane skeleton, with lactone rings spanning C-30 and C-21α (Figure 1). Its molecular formula is C₃₀H₄₄O₆, as determined via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Biological Activity: Compound 2 demonstrated weak cytotoxic activity against murine leukemia P-388 cells (ED₅₀ = 7.8 µg/mL) and human oral epidermoid carcinoma KB-3 cells (ED₅₀ = 5.2 µg/mL) but showed negligible effects on other human cancer cell lines (ED₅₀ >20 µg/mL) . This contrasts sharply with its analogs, ochraceolides A and C, which exhibit stronger cytotoxicity (see Table 1).

Properties

CAS No.

138913-62-9

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(1R,2R,5R,10R,11R,14R,15S,16S,22S)-1,2,6,6,10,22-hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione

InChI

InChI=1S/C30H44O4/c1-25(2)19-9-12-29(6)20(27(19,4)11-10-21(25)31)8-7-17-22-23-18(34-24(32)30(23)16-33-30)15-26(22,3)13-14-28(17,29)5/h17-20,22-23H,7-16H2,1-6H3/t17-,18?,19+,20-,22+,23-,26+,27+,28-,29-,30?/m1/s1

InChI Key

BSKDFVKLMLKTPZ-UCWNXWIKSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C67CO7)C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H]([C@H]1[C@H]4C(C2)OC(=O)C45CO5)CC[C@H]6[C@]3(CC[C@@H]7[C@@]6(CCC(=O)C7(C)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C67CO7)C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

20,29-epoxy-3-oxolupan-30,21alpha-olide
ochraceolide B

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of lupane lactones is highly sensitive to substituent positions and functional groups. Below is a comparative analysis of Compound 2 with its closest analogs:

Table 1: Key Structural Features and Cytotoxic Activity of Lupane Lactones
Compound Name Structural Features Cytotoxic Activity (ED₅₀, µg/mL) Source
20,29-Epoxy-3-oxolupan-30,21α-olide (Compound 2) 20,29-epoxy; 3-oxo; lactones at C-30/C-21α P-388: 7.8; KB-3: 5.2 Kokoona ochracea
3-Oxolup-20(29)-en-30,21α-olide (Ochraceolide A) Δ²⁰(²⁹) double bond; 3-oxo; lactones at C-30/C-21α P-388: 0.26; KB-3: 0.31 Kokoona ochracea
3,6-Dioxolup-20(29)-en-30,21α-olide (Ochraceolide C) 3,6-dioxo; Δ²⁰(²⁹) double bond; lactones at C-30/C-21α P-388: 0.53; KB-3: 0.67 Kokoona ochracea
6,7-Epoxy-3,5,20-trihydroxy-1-oxowitha-24-enolide 6,7-epoxy; 3,5,20-trihydroxy; α-β unsaturated δ-lactone Not reported Synthetic/Plant
Key Observations:

Epoxy Group Position: Compound 2’s 20,29-epoxy group reduces cytotoxicity compared to ochraceolide A (Δ²⁰(²⁹) double bond). The epoxy moiety likely restricts conformational flexibility, impairing interactions with cellular targets . In contrast, 6,7-epoxy-3,5,20-trihydroxy-1-oxowitha-24-enolide (a withanolide) features an epoxy group at C-6/C-7 and a δ-lactone, which may confer distinct bioactivity, though data are lacking .

Oxo Group Modifications :

  • Ochraceolide C’s additional 6-oxo group enhances activity relative to Compound 2 but remains less potent than ochraceolide A. This suggests that multiple oxo groups may partially offset the negative effects of structural rigidity .

Pharmacological Implications

  • Structure-Activity Relationship (SAR): The presence of a Δ²⁰(²⁹) double bond (ochraceolide A) correlates with higher cytotoxicity than epoxy or dioxo modifications. This aligns with studies showing that planar, unsaturated triterpenoids better intercalate into lipid bilayers or enzyme active sites .
  • Epoxy vs. Lactone Stability : The 20,29-epoxy group in Compound 2 may confer metabolic stability compared to lactone-ring-containing analogs, though this requires further pharmacokinetic validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20,29-Epoxy-3-oxolupan-30,21alpha-olide
Reactant of Route 2
20,29-Epoxy-3-oxolupan-30,21alpha-olide

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